4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride

Descripción general

Descripción

4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2F3N and its molecular weight is 246.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and toxicity. Long-term effects on cellular function have also been observed, with some studies reporting alterations in cell viability and function after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it has been found to accumulate in the liver and kidneys, where it exerts its primary effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it can influence cellular processes such as energy production and protein synthesis .

Actividad Biológica

4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

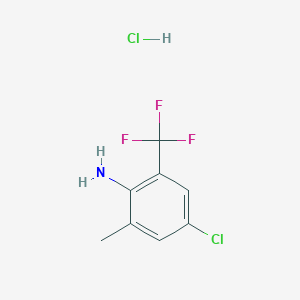

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H8ClF3N

- Molecular Weight : 227.60 g/mol

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. The presence of the trifluoromethyl moiety enhances lipophilicity, which can improve membrane permeability and bioactivity against various pathogens. Studies have shown that derivatives of aniline can inhibit bacterial growth, suggesting that this compound may also possess similar properties.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, compounds with trifluoromethyl substitutions have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and disruption of mitochondrial function, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Dose-dependent cytotoxic effects |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance binding affinity to enzymes or receptors involved in cell signaling pathways. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis.

Case Studies

- Anticancer Study : A study conducted on various aniline derivatives showed that those with trifluoromethyl groups exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : In vitro assays demonstrated that the compound displayed effective inhibition against several strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to known antibiotics .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances biological activity, making it an attractive candidate for drug development. For instance, derivatives of this compound have shown potential anticancer properties, with studies indicating cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), with IC50 values ranging from approximately 3 μM to 6 μM.

Enzyme Interaction Studies

4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is utilized in biochemical assays to study enzyme interactions. Its unique structure allows it to act as a probe in various assays, aiding researchers in understanding enzyme kinetics and mechanisms.

Agrochemical Applications

This compound is also significant in the agricultural sector, being used as an intermediate in the synthesis of agrochemicals. Its derivatives are involved in producing pesticides that exhibit high efficacy against pests while maintaining low toxicity to non-target organisms .

Specialty Chemicals Production

Industrially, this compound is employed in the production of specialty chemicals that require specific thermal stability and resistance to degradation. These properties make it suitable for applications in coatings and materials science.

Synthesis of Dyes and Pigments

The compound can be transformed into diazonium salts, which are valuable intermediates in the synthesis of dyes and pigments. This application leverages its ability to undergo coupling reactions with various aromatic compounds .

Case Study 1: Antibacterial Properties

In vitro studies have demonstrated that derivatives of this compound exhibit antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) assays were conducted to evaluate the efficacy of these compounds against bacterial pathogens, showing promising results that warrant further exploration in clinical applications.

Case Study 2: Environmental Impact Assessment

Research into the environmental impact of agrochemicals derived from this compound has highlighted its potential for bioremediation applications. The stability of its derivatives allows them to persist in the environment long enough to effectively target pest populations without causing significant ecological disruption .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Pharmaceutical | Anticancer drug development | Cytotoxic effects on MCF-7 and K562 cell lines |

| Biochemical Research | Enzyme interaction studies | Effective probe for studying enzyme kinetics |

| Agrochemicals | Pesticide synthesis | High efficacy with low toxicity to non-target species |

| Specialty Chemicals | Production of durable materials | Enhanced thermal stability and resistance properties |

| Dyes & Pigments | Synthesis of diazonium salts | Valuable intermediates for dye production |

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c1-4-2-5(9)3-6(7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTTVXPHFLKWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.